(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of chlorophenyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which is subsequently converted to the hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 4-ethoxyphenyl sulfone
- 2-(4-(4-chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-yl)ethanol
Uniqueness
(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15ClN2O2 |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-21-15-9-3-12(4-10-15)16(19-20)11-18-14-7-5-13(17)6-8-14/h3-11,20H,2H2,1H3/b18-11?,19-16+ |
InChI Key |
UKKAUGBZEFHBQK-VPZWYHMHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/O)/C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.